molecular formula C22H19NO4 B367724 N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide CAS No. 423739-07-5

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide

Katalognummer: B367724
CAS-Nummer: 423739-07-5
Molekulargewicht: 361.4g/mol
InChI-Schlüssel: ITDWIZARKMHJHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a phenylphenoxy group

Eigenschaften

CAS-Nummer

423739-07-5

Molekularformel

C22H19NO4

Molekulargewicht

361.4g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H19NO4/c24-22(23-13-16-6-11-20-21(12-16)27-15-26-20)14-25-19-9-7-18(8-10-19)17-4-2-1-3-5-17/h1-12H,13-15H2,(H,23,24)

InChI-Schlüssel

ITDWIZARKMHJHL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the phenylphenoxy group: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenylphenoxy moiety.

    Coupling of the two fragments: The final step involves the coupling of the benzodioxole and phenylphenoxy fragments through an amide bond formation, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenoxy)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide is unique due to its specific combination of the benzodioxole and phenylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.